molecular formula C18H23ClN8O2S B2763911 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea CAS No. 886961-12-2

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea

Cat. No.: B2763911
CAS No.: 886961-12-2
M. Wt: 450.95
InChI Key: BRERVWLLVCTXAK-UHFFFAOYSA-N
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Description

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a hydrazinecarbothioamide moiety attached to a chlorophenyl group

Scientific Research Applications

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine in the presence of a base such as sodium hydroxide. This reaction yields 2,4,6-trimorpholino-1,3,5-triazine.

    Introduction of the Hydrazinecarbothioamide Group: The hydrazinecarbothioamide group is introduced by reacting the triazine derivative with thiosemicarbazide under acidic conditions.

    Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide
  • 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3-chlorophenyl)thiourea

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN8O2S/c19-13-2-1-3-14(12-13)20-18(30)25-24-15-21-16(26-4-8-28-9-5-26)23-17(22-15)27-6-10-29-11-7-27/h1-3,12H,4-11H2,(H2,20,25,30)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRERVWLLVCTXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC(=CC=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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